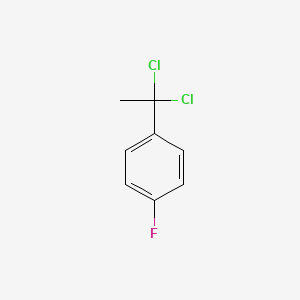
1-(1,1-Dichloroethyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dichloroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 1,1-dichloroethyl group is attached to the benzene ring
Preparation Methods
The synthesis of 1-(1,1-Dichloroethyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 1,1-dichloroethane under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst is employed to facilitate the substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(1,1-Dichloroethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The 1,1-dichloroethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-(1-chloroethyl)-4-fluorobenzene or 1-ethyl-4-fluorobenzene using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,1-Dichloroethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for the exploration of interactions with biological targets.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and agrochemicals.
Mechanism of Action
The mechanism by which 1-(1,1-Dichloroethyl)-4-fluorobenzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing fluorine atom and the dichloroethyl group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
1-(1,1-Dichloroethyl)-4-fluorobenzene can be compared with other similar compounds, such as:
1-(1,1-Dichloroethyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine. This compound may exhibit different reactivity and applications due to the different electronegativity and size of the substituents.
1-(1,1-Dichloroethyl)-4-bromobenzene: Contains a bromine atom, which is larger and less electronegative than fluorine
1-(1,1-Dichloroethyl)-4-iodobenzene: The presence of an iodine atom, which is even larger and less electronegative, can lead to unique reactivity patterns and applications.
Properties
CAS No. |
66228-21-5 |
|---|---|
Molecular Formula |
C8H7Cl2F |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
1-(1,1-dichloroethyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5H,1H3 |
InChI Key |
BPAQEQOFCZHANX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















